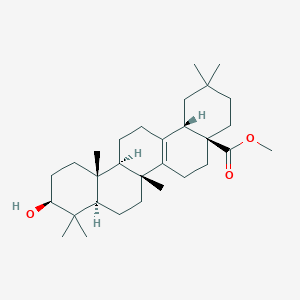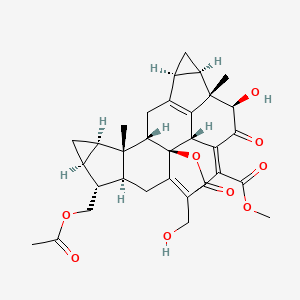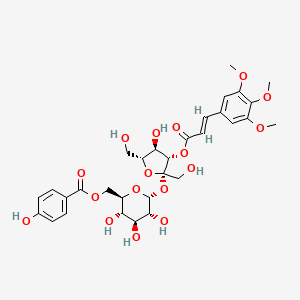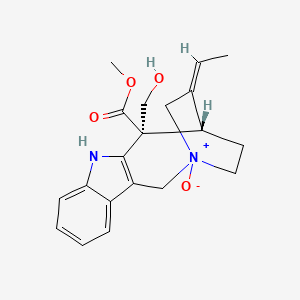
1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) is a chemical compound with the molecular formula C7H17ClN4O2S and a molecular weight of 256.75 g/mol . This compound is known for its unique structure, which includes a piperazine ring, a sulfonamide group, and an azetidine moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) typically involves the reaction of piperazine with sulfonyl chloride to form the piperazinesulfonamide intermediate. This intermediate is then reacted with an azetidine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of 1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
科学研究应用
1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The azetidine moiety is particularly important for its binding affinity and specificity.
相似化合物的比较
1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) can be compared with other similar compounds, such as:
1-Piperazinesulfonamide, 4-(2-azetidinyl)-, hydrochloride: Similar structure but with a different azetidine substitution pattern.
1-Piperazinesulfonamide, 4-(3-pyrrolidinyl)-, hydrochloride: Contains a pyrrolidine ring instead of an azetidine ring.
1-Piperazinesulfonamide, 4-(3-piperidinyl)-, hydrochloride: Contains a piperidine ring instead of an azetidine ring.
The uniqueness of 1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) lies in its specific azetidine substitution, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
178310-93-5 |
|---|---|
分子式 |
C23H28N2O5 |
分子量 |
0 |
同义词 |
1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B1180808.png)


